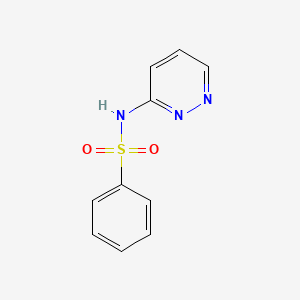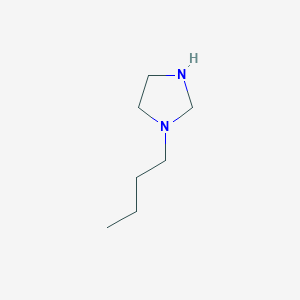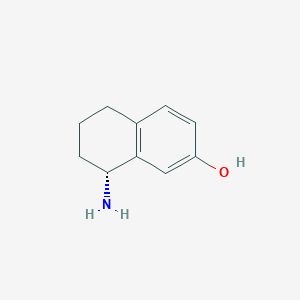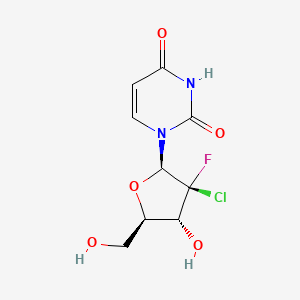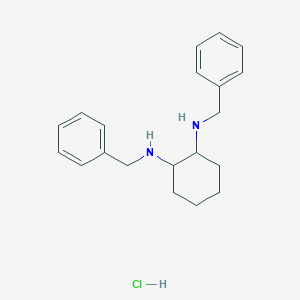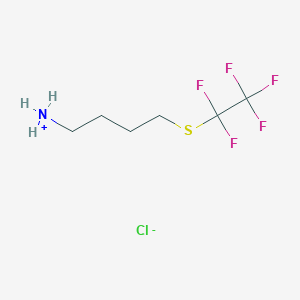
4-Pentafluoroethylsulfanyl-butyl-ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentafluoroethylsulfanyl-butyl-ammonium chloride is a quaternary ammonium compound characterized by the presence of a pentafluoroethylsulfanyl group attached to a butyl chain, which is further connected to an ammonium chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentafluoroethylsulfanyl-butyl-ammonium chloride typically involves the reaction of a suitable butylamine derivative with pentafluoroethylsulfanyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of phase-transfer catalysts can also enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
4-Pentafluoroethylsulfanyl-butyl-ammonium chloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ammonium group can be reduced to form tertiary amines.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tertiary amines.
Substitution: Various substituted ammonium salts.
Scientific Research Applications
4-Pentafluoroethylsulfanyl-butyl-ammonium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Pentafluoroethylsulfanyl-butyl-ammonium chloride involves its interaction with cellular membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged sites on microbial cell membranes, leading to membrane disruption and cell lysis. Additionally, the pentafluoroethylsulfanyl group can interact with specific molecular targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium chloride: Another quaternary ammonium compound with similar cationic properties but lacking the pentafluoroethylsulfanyl group.
Benzalkonium chloride: A widely used disinfectant with a different alkyl chain structure.
Cetyltrimethylammonium chloride: A surfactant with a longer alkyl chain and different physicochemical properties.
Uniqueness
4-Pentafluoroethylsulfanyl-butyl-ammonium chloride stands out due to the presence of the pentafluoroethylsulfanyl group, which imparts unique properties such as increased lipophilicity and enhanced reactivity in certain chemical reactions. This makes it particularly useful in specialized applications where other quaternary ammonium compounds may not be as effective .
Properties
Molecular Formula |
C6H11ClF5NS |
|---|---|
Molecular Weight |
259.67 g/mol |
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethylsulfanyl)butylazanium;chloride |
InChI |
InChI=1S/C6H10F5NS.ClH/c7-5(8,9)6(10,11)13-4-2-1-3-12;/h1-4,12H2;1H |
InChI Key |
CYJBOHATDMHCGZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCSC(C(F)(F)F)(F)F)C[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


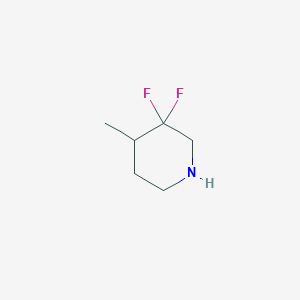
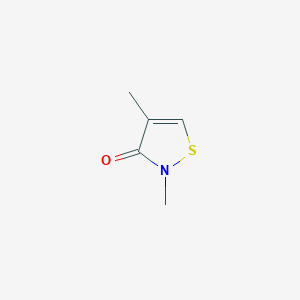

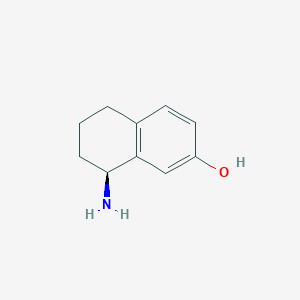
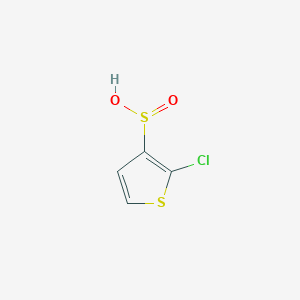
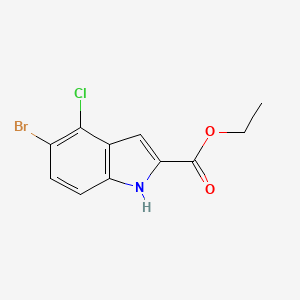

![Imidazo[1,2-a]pyrazin-5(1H)-one](/img/structure/B13107091.png)
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13107108.png)
